molecular formula C10H11NO B1581206 3-(Methoxymethyl)-1H-indole CAS No. 78440-76-3

3-(Methoxymethyl)-1H-indole

Cat. No. B1581206
CAS RN: 78440-76-3
M. Wt: 161.2 g/mol
InChI Key: RJWLFBCRNXZXTJ-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are used to determine the structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .

Scientific Research Applications

Chemistry and Pharmacology

Indole derivatives, including 3-(Methoxymethyl)-1H-indole, have significant pharmacological properties. Their formation and the general toxicological properties of these substances have been extensively reviewed. These compounds, often found in vegetables like those from the Brassica genus, have been studied for their chemopreventive properties, particularly in relation to anticancer agents. They are known for their enzyme induction and suppression, mutagenic, carcinogenic, and especially antimutagenic and anticarcinogenic properties (Broadbent & Broadbent, 1999).

Synthesis and Organic Chemistry Applications

Indole derivatives are pivotal in pharmaceutical chemistry. A study described a solvent-free procedure for preparing bis(1H-indol-3-yl)methanes, showcasing the importance of indole and its derivatives in synthesizing compounds with pharmacological and biological properties. Such research emphasizes the value of indole derivatives in the synthesis of complex molecules, particularly in a more environmentally friendly manner (Khalafi‐Nezhad et al., 2008).

Antioxidant and Biological Properties

In silico studies on the radical scavenging activities of natural indole-3-carbinols, including derivatives like 3-(Methoxymethyl)-1H-indole, highlight their potential as antioxidants. Such studies suggest applications in preventive and regenerative medicine, particularly in lipid environments, where these compounds may exhibit potent antioxidant properties (Vo & Mechler, 2019).

Anticancer Research

Indole derivatives, including 3-(Methoxymethyl)-1H-indole, have been investigated for their anticancer potential. The synthesis and functionalization of indoles through various chemical reactions have been crucial in developing new anticancer drugs. These compounds are integrated into the synthesis of a variety of biologically active natural and synthetic compounds, playing a significant role in cancer chemotherapy (Safe, Papineni, & Chintharlapalli, 2008).

Safety And Hazards

Safety and hazards information includes the compound’s toxicity, flammability, and other hazards. This information is usually available in the compound’s Safety Data Sheet .

Future Directions

Future directions could include potential applications of the compound, areas of research interest, and how the compound can be modified or used in the synthesis of other compounds .

properties

IUPAC Name

3-(methoxymethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-7-8-6-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLFBCRNXZXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229083
Record name 1H-Indole, 3-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)-1H-indole

CAS RN

78440-76-3
Record name 1H-Indole, 3-(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078440763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 3-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxymethylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Relatively pure 1H-indole-3-methanol (I3C™ from Designed Nutritional Products, Orem, UT, US) in a water solution was prepared for HPLC analysis. One sample was diluted with water and the other was diluted with methanol. By the time the partial methanol solution could be injected into the HPLC, the reaction with methanol had taken place to form 1H-indol-3-yl methoxy methane, the methyl ether of 1H-indole-3-methanol, and two peaks of about the same magnitude were observed. The same solution when diluted with water showed only one peak.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Relatively pure 1H-indole-3-methanol (I3C™ from Designed Nutritional Products, Orem, Utah, U.S.) in a water solution was prepared for HPLC analysis. One sample was diluted with water and the other was diluted with methanol. By the time the methanol solution of 1H-indole-3-methanol could be injected into the HPLC, the reaction with methanol had taken place to form 1H-indol-3-yl methoxy methane, the methyl ether of 1H-indole-3-methanol and two peaks of about the same magnitude were observed. The water solution of 1H-indole-3-methanol showed only one peak.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MH Abdelrahman, AS Aboraia… - Chemical biology & …, 2017 - Wiley Online Library
Novel 3‐alkoxymethyl/3‐phenyl indole‐2‐carboxamide derivatives were synthesized and evaluated for their anticancer activity. Most of the tested compounds showed moderate to …
Number of citations: 36 onlinelibrary.wiley.com
A Teichert, J Schmidt, A Porzel, N Arnold… - Chemistry & …, 2008 - Wiley Online Library
Two new N‐glucosylated indole alkaloids were isolated from fruiting bodies of the basidiomycete Cortinarius brunneus (Pers.) Fr. The structures were elucidated by means of the …
Number of citations: 20 onlinelibrary.wiley.com
D Sarmah, U Bora - ChemistrySelect, 2020 - Wiley Online Library
Di(1H‐indol‐3‐yl)methanes (DIMs) and their derivatives are one of the highly essential indole derivatives with a broad spectrum of biological activities. The scaffold involves two indole/…
S Wu, L Wang, W Guo, X Liu, J Liu… - Journal of medicinal …, 2011 - ACS Publications
To optimize the antitumor activity of oncrasin-1, a small molecule RNA polymerase II inhibitor, we evaluated 69 oncrasin-1 analogues for their cytotoxic activity against normal human …
Number of citations: 54 pubs.acs.org
C Pi, X Yin, X Cui, Y Ma, Y Wu - Organic letters, 2019 - ACS Publications
An efficient and regioselective C3-alkoxymethylation of indoles has been developed with aldehydes and alcohols via three-component cascade reaction under transition-metal free …
Number of citations: 16 pubs.acs.org
YE Kim, H Cho, YJ Lim, C Kim, SH Lee - Molecules, 2021 - mdpi.com
Studies on a one-pot synthesis of novel multisubstituted 1-alkoxyindoles 1 and their mechanistic investigations are presented. The synthesis of 1 was successfully achieved through …
Number of citations: 3 www.mdpi.com
WB Cao, XP Xu, SJ Ji - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
An oxidative C−H diamination of 2‐vinylanilines with N‐fluorobenzenesulfonimide (NFSI) was developed for the efficient synthesis of indole frameworks. The reaction proceeded via …
Number of citations: 11 onlinelibrary.wiley.com
DF La Spisa, GC Tron, L Panza - iris.uniupo.it
Combinatorial chemistry is a great tool for the production of libraries of molecules with different structures. In this field, multicomponent reactions (MCRs), thanks to their ability to create …
Number of citations: 5 iris.uniupo.it
KC Nicolaou, AA Estrada, GC Freestone, SH Lee… - Tetrahedron, 2007 - Elsevier
A new synthetic method providing expedient access to a wide range of polyfunctionalized N-hydroxyindoles (IV) is reported. These unique constructs are assembled by nucleophilic …
Number of citations: 69 www.sciencedirect.com
EV Bellale, SN Huddar, US Mahajan… - Pure and Applied …, 2011 - degruyter.com
Formation of the nitrile was the outcome of the investigation of biochemically significant oxidative decarboxylation of amino acids using o-iodoxybenzoic acid (IBX) in aqueous ammonia …
Number of citations: 12 www.degruyter.com

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